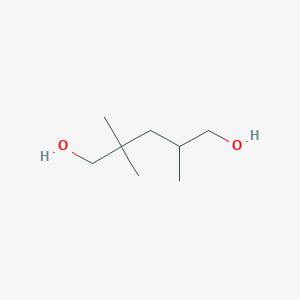
2,2,4-Trimethylpentane-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethylpentane-1,5-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-1,5-diol can be synthesized through the reaction of isobutyryl chloride with ethyl isobutyrate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. The exact methods can vary, but they generally involve the use of advanced chemical reactors and purification techniques to isolate the compound.
化学反应分析
Types of Reactions: 2,2,4-Trimethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.
科学研究应用
2,2,4-Trimethylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 2,2,4-Trimethylpentane-1,5-diol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl groups play a crucial role in the reactivity of the compound. These groups can participate in hydrogen bonding, nucleophilic substitution, and other chemical processes. The molecular targets and pathways involved vary depending on the specific reaction or application.
相似化合物的比较
- 2,2,4-Trimethylpentane (Isooctane)
- 2,2,4-Trimethyl-1,3-pentanediol
- 2,2,4-Trimethylpentane-1,3-diol
Comparison: 2,2,4-Trimethylpentane-1,5-diol is unique due to its specific structure and the presence of two hydroxyl groups at the 1 and 5 positions. This distinguishes it from other similar compounds, such as 2,2,4-Trimethylpentane, which lacks hydroxyl groups, and 2,2,4-Trimethyl-1,3-pentanediol, which has hydroxyl groups at different positions .
属性
分子式 |
C8H18O2 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC 名称 |
2,2,4-trimethylpentane-1,5-diol |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)4-8(2,3)6-10/h7,9-10H,4-6H2,1-3H3 |
InChI 键 |
LHOBKFFUEUQRQX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


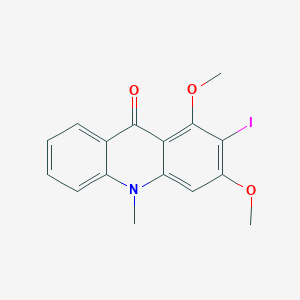
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
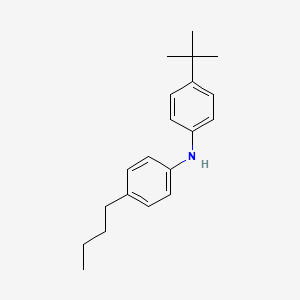
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
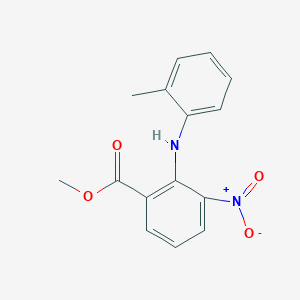

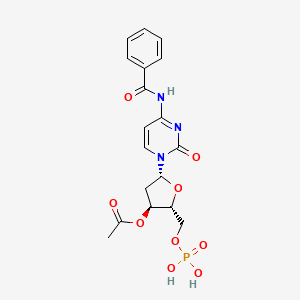
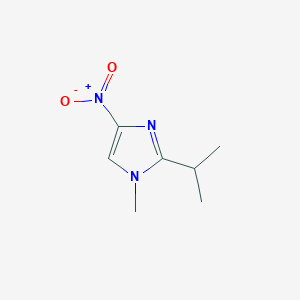
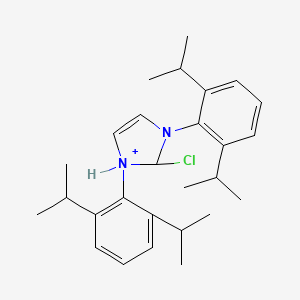
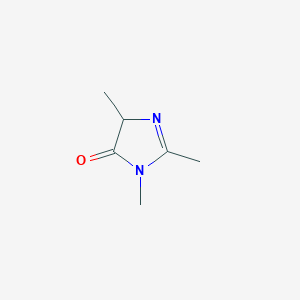

![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
